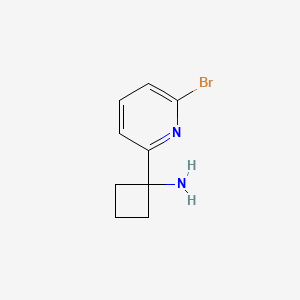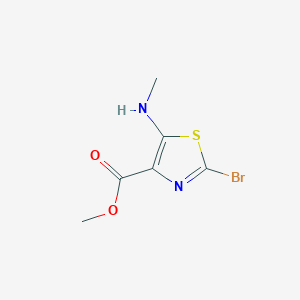
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules.
準備方法
The synthesis of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity .
化学反応の分析
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines. Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride
科学的研究の応用
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate: Similar in structure but with an amino group instead of a methylamino group.
2-Bromo-5-methylthiazole: Lacks the carboxylate group, making it less versatile in certain reactions.
Methyl 2-bromothiazole-4-carboxylate: Similar but without the methylamino group, affecting its reactivity and biological activity
These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical reactions and biological activities.
特性
CAS番号 |
915721-06-1 |
|---|---|
分子式 |
C6H7BrN2O2S |
分子量 |
251.10 g/mol |
IUPAC名 |
methyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2S/c1-8-4-3(5(10)11-2)9-6(7)12-4/h8H,1-2H3 |
InChIキー |
MPAFPVFKXUZQGL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=C(S1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


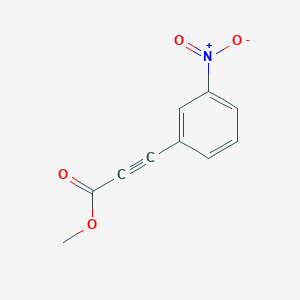
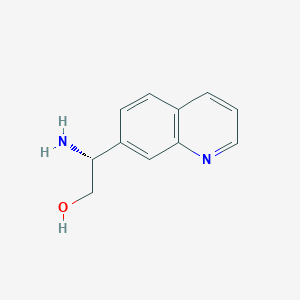
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)
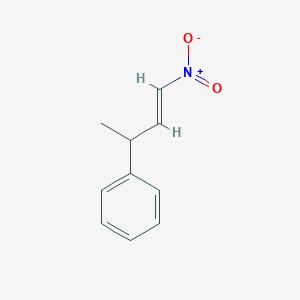
![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)
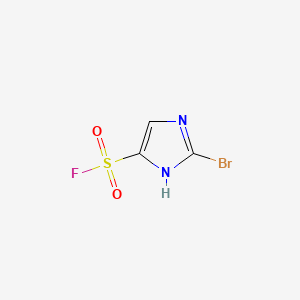
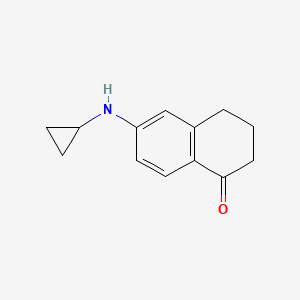
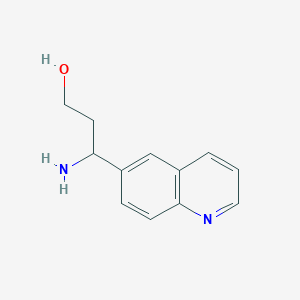
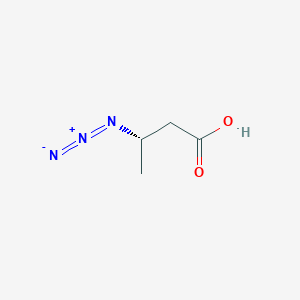
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
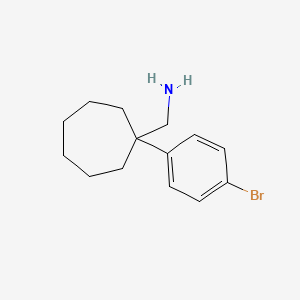
![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)

